

Application Notes and Protocols: The Versatile Role of p-Toluenesulfonamide in Multicomponent Reactions

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Compound of Interest		
Compound Name:	P-Toluenesulfonamide	
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Introduction

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis and drug discovery, enabling the construction of complex molecules from three or more starting materials in a single, atom-economical step.[1] **p-Toluenesulfonamide**, a readily available and versatile reagent, has garnered significant attention for its utility in such transformations. Its nucleophilic nature allows it to be incorporated into final products, introducing the valuable sulfonamide functional group, a common motif in a wide array of pharmaceuticals.[2] This document provides detailed application notes and experimental protocols for the use of **p-toluenesulfonamide** in two distinct and impactful multicomponent reactions, offering a practical guide for researchers in the field.

Application Note 1: Nickel-Catalyzed Three-Component Synthesis of Allylic Amines

The nickel-catalyzed three-component coupling of alkenes, aldehydes, and **p-toluenesulfonamide** provides a direct and efficient route to architecturally complex allylic amines. These structures are valuable building blocks in medicinal chemistry. This reaction demonstrates high functional group tolerance and offers a modular approach to a diverse range of products.



Experimental Protocol: General Procedure A

To a screw-capped vial equipped with a magnetic stir bar, Ni(COD) $_2$ (5.5 mg, 10 mol%), PCy $_3$ (11.2 mg, 20 mol%), and **p-toluenesulfonamide** (41.0 mg, 0.24 mmol, 1.2 equiv) are added. The vial is sealed and evacuated and backfilled with argon three times. Anhydrous acetonitrile (0.5 mL), the alkene (0.30 mmol, 1.5 equiv), the aldehyde (0.2 mmol, 1.0 equiv), and Ti(OiPr) $_4$ (12 $_4$ L, 20 mol%) are then added sequentially. The reaction mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the crude mixture is purified by flash column chromatography on silica gel to afford the desired allylic amine.

Quantitative Data Summary

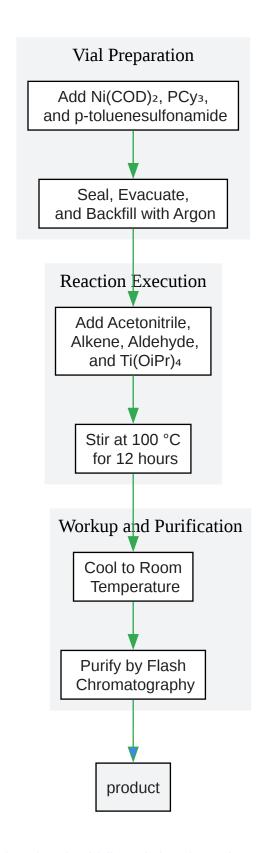
The following table summarizes the yields for a variety of substrates under the optimized reaction conditions.



Entry	Alkene	Aldehyde	Product	Yield (%)
1	Styrene	Cyclohexanecarb oxaldehyde	N-(1-cyclohexyl- 3-phenylallyl)-4- methylbenzenes ulfonamide	78
2	4-Methylstyrene	Cyclohexanecarb oxaldehyde	N-(1-cyclohexyl- 3-(p-tolyl)allyl)-4- methylbenzenes ulfonamide	70
3	1,3-Butadiene	Cyclohexanecarb oxaldehyde	N-(1- cyclohexylbuta- 2,3-dien-1-yl)-4- methylbenzenes ulfonamide	60
4	Styrene	4- Methoxybenzald ehyde	N-(1-(4- methoxyphenyl)- 3-phenylallyl)-4- methylbenzenes ulfonamide	85
5	Styrene	Isovaleraldehyde	N-(5-methyl-1- phenylhex-1-en- 3-yl)-4- methylbenzenes ulfonamide	65

Logical Workflow Diagram





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Caption: Experimental workflow for the nickel-catalyzed three-component synthesis of allylic amines.

Application Note 2: Tandem N-Sulfonylation/Ugi Reaction for the Synthesis of N-Sulfonylated Pseudopeptides

This innovative one-pot, five-component reaction combines an N-sulfonylation step with a subsequent Ugi four-component reaction to produce novel pseudopeptides bearing a sulfonamide moiety. The in situ generation of the carboxylic acid component for the Ugi reaction from a primary amine and p-toluenesulfonyl chloride streamlines the synthesis, offering high efficiency and convergence. This strategy is particularly valuable for the rapid generation of diverse compound libraries for drug discovery.

Experimental Protocol

In a round-bottom flask, the primary amino acid (e.g., glycine, 1.0 mmol) is dissolved in a mixture of ethanol and water. p-Toluenesulfonyl chloride (1.0 mmol) is added, and the mixture is stirred at room temperature until the N-sulfonylation is complete (monitored by TLC). Subsequently, the aldehyde (1.0 mmol), the primary or secondary amine (1.0 mmol), and the isocyanide (1.0 mmol) are added sequentially to the reaction mixture. The reaction is stirred at room temperature for 24-48 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the N-sulfonylated pseudopeptide.

Quantitative Data Summary

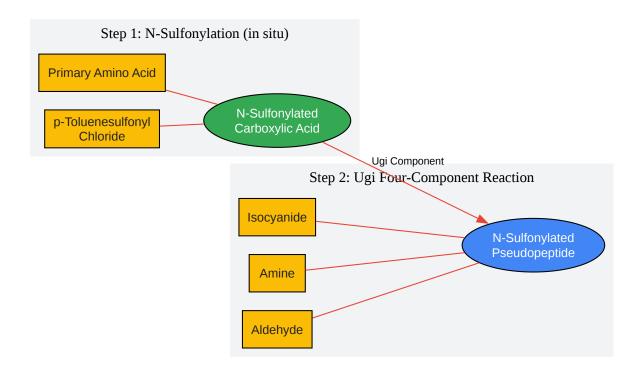
The following table presents the yields for the synthesis of various N-sulfonylated pseudopeptides using this tandem approach.

| Entry | Amino Acid | Aldehyde | Amine | Isocyanide | Product | Yield (%) | |---|---|---|---| 1 | Glycine | Benzaldehyde | Benzylamine | tert-Butyl isocyanide | 2-(N-(tert-butyl)-2-(benzylamino)-2-phenylacetamido)-N-tosylacetamide | 85 | | 2 | Glycine | 4-Chlorobenzaldehyde | Benzylamine | tert-Butyl isocyanide | 2-(N-(tert-butyl)-2-(benzylamino)-2-(4-chlorophenyl)acetamido)-N-tosylacetamide | 82 | | 3 | Glycine | Benzaldehyde | Morpholine | tert-Butyl isocyanide | 2-(N-(tert-butyl)-2-morpholino-2-phenylacetamido)-N-tosylacetamide | 78



| | 4 | Alanine | Benzaldehyde | Benzylamine | Cyclohexyl isocyanide | (R/S)-2-(2-(benzylamino)-N-cyclohexyl-2-phenylacetamido)-N-tosylpropanamide | 80 | | 5 | Glycine | Isobutyraldehyde | Benzylamine | tert-Butyl isocyanide | 2-(N-(tert-butyl)-2-(benzylamino)-3-methylbutanamido)-N-tosylacetamide | 75 |

Signaling Pathway Diagram



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Caption: Reaction pathway for the tandem N-sulfonylation/Ugi multicomponent synthesis.

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